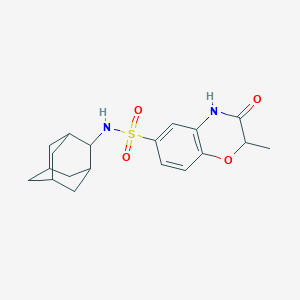
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as ADAMTS13 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in treating various diseases.
作用机制
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor works by binding to the active site of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, thereby inhibiting its activity and preventing the breakdown of vWF. This leads to an increase in the level of vWF in the blood, which promotes the formation of platelet-rich thrombi and prevents the formation of fibrin-rich thrombi.
Biochemical and Physiological Effects:
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been found to increase the level of vWF in the blood, which promotes the formation of platelet-rich thrombi and prevents the formation of fibrin-rich thrombi. This leads to a reduction in the risk of blood clots in TTP patients. However, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor may also increase the risk of bleeding due to the increased level of vWF in the blood.
实验室实验的优点和局限性
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has several advantages for lab experiments, including its high potency and specificity for N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, as well as its ability to inhibit the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme in a dose-dependent manner. However, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor also has several limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
未来方向
There are several future directions for the scientific research on N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor, including the development of new and more potent N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitors, the investigation of the long-term safety and efficacy of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor, and the exploration of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor in clinical settings.
合成方法
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor can be synthesized using a multi-step process involving the reaction of 2-aminobenzenesulfonamide with 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, followed by the addition of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. The resulting product is purified using column chromatography to obtain the N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor in its pure form.
科学研究应用
N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been studied extensively in scientific research for its potential therapeutic applications in treating various diseases, including thrombotic thrombocytopenic purpura (TTP), a rare blood disorder characterized by the formation of blood clots in small blood vessels throughout the body. N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor has been found to inhibit the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, which is responsible for breaking down von Willebrand factor (vWF), a protein that plays a crucial role in blood clotting. By inhibiting the activity of N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide enzyme, N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibitor can prevent the formation of blood clots in TTP patients.
属性
IUPAC Name |
N-(2-adamantyl)-2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-10-19(22)20-16-9-15(2-3-17(16)25-10)26(23,24)21-18-13-5-11-4-12(7-13)8-14(18)6-11/h2-3,9-14,18,21H,4-8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIGFSYZFNYYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

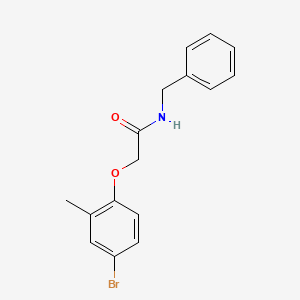
![4-bromo-2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4887988.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4887998.png)
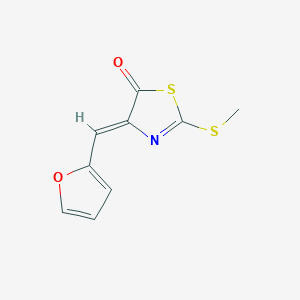
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
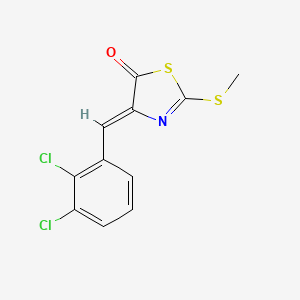
![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888043.png)
![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)
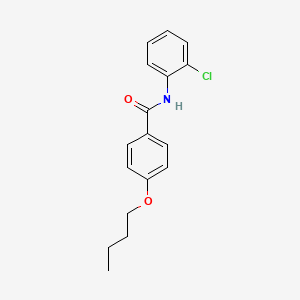
![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4888074.png)